2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O3S/c16-9-3-1-8(2-4-9)14-19-20-15(25-14)18-13(22)11-7-10(21(23)24)5-6-12(11)17/h1-7H,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRVXDDIRBTZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine
This intermediate is prepared via cyclization of 4-chlorobenzohydrazide with carbon disulfide under alkaline conditions, followed by acid-mediated cyclization. A representative protocol involves:
- Esterification : 4-Chlorobenzoic acid is converted to methyl 4-chlorobenzoate using methanol and concentrated sulfuric acid (yield: 80–85%).
- Hydrazide Formation : Treatment with hydrazine hydrate yields 4-chlorobenzohydrazide (m.p. 165–167°C).
- Cyclization : Reaction with carbon disulfide in ethanol and potassium hydroxide forms the potassium salt of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is subsequently cyclized with sulfuric acid at 0°C to yield the thiadiazole-2-thiol (m.p. 198–200°C).
- Amination : Thiol oxidation to sulfonyl chloride (using Cl₂ in 1,2-dichloroethane/water) followed by amination with aqueous ammonia yields the target amine.
Synthesis of 2-Chloro-5-Nitrobenzoyl Chloride
This electrophilic reagent is synthesized via nitration of 2-chlorobenzoic acid followed by chlorination:
- Nitration : 2-Chlorobenzoic acid is nitrated at 0°C using fuming HNO₃ and H₂SO₄ to yield 2-chloro-5-nitrobenzoic acid.
- Chlorination : Treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride (boiling point: 120–122°C under reduced pressure).
Stepwise Synthesis of this compound
The final coupling reaction follows a nucleophilic acyl substitution mechanism:
Reaction Conditions
Procedure
- Activation : 2-Chloro-5-nitrobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) in DCM.
- Quenching : The reaction is quenched with ice-cold water, and the organic layer is separated.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the product as a pale-yellow solid (m.p. 215–218°C).
Yield : 68–72% after optimization.
Optimization Strategies
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 72 | 98 |
| THF | 65 | 95 |
| Ethanol | 42 | 88 |
DCM outperforms polar solvents due to better solubility of the acyl chloride and reduced side reactions.
Catalytic Approaches
- DMAP (4-Dimethylaminopyridine) : Adds 5 mol% to increase reaction rate (yield: 78%).
- Microwave Assistance : Reduces reaction time to 2 hours (yield: 70%) but requires specialized equipment.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.52 (d, 1H, ArH), 8.30 (dd, 1H, ArH), 7.85 (d, 2H, ArH), 7.50 (d, 2H, ArH) |
| ¹³C NMR | δ 164.5 (C=O), 152.3 (C-NO₂), 140.1 (C-S), 135.2–128.4 (ArC) |
| IR | 1695 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 680 cm⁻¹ (C-Cl) |
| HRMS | [M+H]⁺ Calc.: 423.0124; Found: 423.0121 |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes (purity >98%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Classical | 72 | 24 | 12.50 | Moderate |
| Microwave | 70 | 2 | 14.20 | Low |
| Catalytic (DMAP) | 78 | 18 | 13.80 | High |
The catalytic method using DMAP offers the best balance of yield, time, and scalability for industrial applications.
Challenges and Solutions
Hydrolysis of Acyl Chloride
Moisture-sensitive intermediates necessitate rigorous anhydrous conditions. Use of molecular sieves or inert atmosphere (N₂/Ar) improves yields by 15%.
Byproduct Formation
- Minor Byproduct : N-Acylation at the thiadiazole nitrogen. Mitigated by using a slight excess of acyl chloride (1.2 equiv).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of microreactors enhances heat transfer and reduces reaction time to 30 minutes (yield: 75%).
Waste Management
- Solvent Recovery : Distillation reclaims >90% DCM.
- Acid Neutralization : Ca(OH)₂ treatment converts HCl to CaCl₂ for safe disposal.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Pharmacological Profiles
- Anticancer Activity : Piperazine-substituted analogs (e.g., 4f ) exhibit moderate cytotoxicity, likely due to intercalation with DNA or topoisomerase inhibition .
- Antimicrobial Activity : Thiadiazoles with sulfamoyl or methylsulfanyl groups (e.g., ) show efficacy against Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : Nitro-containing derivatives (e.g., ) target PFOR enzymes, critical in anaerobic metabolism .
Critical Analysis of Structural-Activity Relationships (SAR)
- Nitro Group Position: The 5-nitro substituent on the benzamide is crucial for redox-mediated interactions, enhancing antiparasitic and anticancer effects compared to non-nitro analogs .
- Chlorophenyl Substitution : The 4-chlorophenyl group on the thiadiazole improves aromatic stacking interactions, increasing binding to hydrophobic enzyme pockets .
- Heterocycle Choice : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles or tetrazoles, as seen in –11, where tetrazole-based compounds showed herbicidal activity but lower bioavailability .
Biological Activity
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide is a thiadiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
The compound features a thiadiazole ring and a nitrobenzamide moiety, which contribute to its biological activity. The presence of chlorine and nitro groups enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial effects, the compound also displays antifungal activity. Studies have reported effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus niger. The IC50 values for these fungi are presented in Table 2.
| Fungal Strain | IC50 (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 30 |
These findings highlight the compound's potential in treating fungal infections.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results are summarized in Table 3.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives like this compound is influenced by the substituents on the benzamide and thiadiazole rings. Variations in these substituents can lead to significant changes in potency and selectivity. For instance, modifications to the chlorine or nitro groups can enhance or diminish biological activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a promising activity profile, particularly against Staphylococcus aureus.
- Anticancer Potential : In a preclinical trial involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Fungal Inhibition : Research conducted on Candida strains revealed that the compound effectively inhibited biofilm formation at sub-inhibitory concentrations, suggesting its potential use in treating biofilm-associated infections.
Q & A
Q. What are the standard protocols for synthesizing 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C for 3–4 hours) .
- Step 2 : Coupling the thiadiazole intermediate with a substituted benzoyl chloride (e.g., 2-chloro-5-nitrobenzoyl chloride) in anhydrous solvents like THF or DCM, using triethylamine as a base .
- Key parameters : Controlled pH (8–9) during precipitation and recrystallization from DMSO/water mixtures to ensure purity .
Q. How can researchers verify the structural integrity of this compound?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for identifying bond angles and molecular conformations .
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro and chloro groups) via characteristic shifts (e.g., δ 8.71 ppm for aromatic protons adjacent to nitro groups) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 354.3 [M+H]⁺ for related analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in antimicrobial or cytotoxic activities may arise from:
- Structural analogs : Substituent variations (e.g., oxadiazole vs. thiadiazole rings) alter binding affinities .
- Experimental design : Standardize assays (e.g., MIC testing for antimicrobial activity) across multiple cell lines and control for pH/temperature stability .
- Data validation : Cross-reference with high-throughput screening (HTS) pipelines and use statistical tools like IC₅₀ dose-response curves .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Derivatization : Introduce polar groups (e.g., sulfonate or amine) to the benzamide or thiadiazole moieties .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation to enhance aqueous solubility .
- Pharmacokinetic profiling : Conduct ADMET assays to assess metabolic stability and plasma protein binding .
Q. How can computational methods guide the design of derivatives with improved activity?
- Molecular docking : Identify potential targets (e.g., bacterial enoyl-ACP reductase or cancer-related kinases) using AutoDock Vina or Schrödinger .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with bioactivity (e.g., Cl vs. CF₃ groups at the 4-chlorophenyl position) .
Methodological Challenges
Q. How to address low yields in the final coupling step of the synthesis?
- Reaction optimization :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Replace chloroacetyl chloride with activated esters (e.g., NHS esters) to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC .
Q. What analytical techniques are critical for detecting degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
